molecular formula C25H29N3O3S B2853086 ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate CAS No. 893788-33-5

ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate

Cat. No.: B2853086
CAS No.: 893788-33-5
M. Wt: 451.59
InChI Key: FRZDFYWVOIAVKY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a spirocyclic quinazoline core fused to a cycloheptane ring, linked via a sulfanyl acetamido group to an ethyl benzoate backbone. Spirocyclic quinazolines, such as those synthesized by AlKharaz et al. (e.g., 1’-methyl-1H’-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one), are known for their conformational rigidity, which enhances binding selectivity in drug-receptor interactions . The compound’s synthesis likely follows optimized protocols for spiroquinazoline derivatives, achieving high yields through controlled reaction conditions .

Properties

IUPAC Name

ethyl 4-[(2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-2-31-24(30)18-11-13-19(14-12-18)26-22(29)17-32-23-20-9-5-6-10-21(20)27-25(28-23)15-7-3-4-8-16-25/h5-6,9-14,27H,2-4,7-8,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZDFYWVOIAVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from the I-Series (Ethyl Benzoate Derivatives)

Key structural analogs include compounds I-6501, I-6502, I-6602, and I-6702 (Table 1), which share the ethyl benzoate core but differ in substituent groups .

Table 1: Structural Comparison of Ethyl Benzoate Derivatives

Compound Substituent Group Linkage Type Key Features
Target Compound 1'H-Spiro[cycloheptane-1,2'-quinazoline]sulfanyl acetamido Thioether Spirocyclic quinazoline, cycloheptane fusion, constrained conformation
I-6501 5-(3-Methylisoxazol-5-ylamino)pentylthio Thioether Linear thioether chain, isoxazole amine
I-6502 5-(3-Methylisoxazol-5-ylamino)pentyloxy Ether Ether linkage, isoxazole amine
I-6602 3-(2-(3-Methylisoxazol-5-yl)ethoxy)propoxy Ether Branched ether chain, isoxazole group
I-6702 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy Ether Isoquinoline dione moiety

Key Observations :

  • Spirocyclic vs.
  • Thioether vs. Ether Linkages : The thioether group in the target compound may enhance lipophilicity and resistance to oxidative degradation compared to ether-linked analogs like I-6502 or I-6602 .

Functional Comparison with Ethyl 4-(Dimethylamino) Benzoate

Ethyl 4-(dimethylamino) benzoate, a co-initiator in resin cements, demonstrates higher reactivity and better physical properties than 2-(dimethylamino) ethyl methacrylate due to its electron-donating dimethylamino group . The target’s sulfanyl acetamido group likely reduces electron-donating effects compared to dimethylamino substituents, suggesting distinct applications (e.g., pharmaceuticals vs. polymer chemistry) .

Pharmacological Potential of Spiroquinazoline Derivatives

Quinazoline derivatives are explored for anticancer, antimicrobial, and CNS applications. The spirocyclic architecture in the target compound may offer advantages over non-spiro derivatives, such as:

  • Enhanced Binding Affinity : Rigid spiro structures reduce entropy penalties during receptor binding.
  • Improved Solubility : The cycloheptane ring may balance lipophilicity for better bioavailability .

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